molecular formula C6H6F6O2 B12858907 3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate

Cat. No.: B12858907
M. Wt: 224.10 g/mol
InChI Key: BGGNUZQHARCMGK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound with the molecular formula C6H6F6O2 It is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with 3,3,3-trifluoropropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropionic acid, while reduction can produce trifluoropropanol .

Scientific Research Applications

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropionic acid
  • 3,3,3-Trifluoropropanol
  • 3,3,3-Trifluoropropylamine
  • 3,3,3-Trifluoropropyl chloride

Uniqueness

3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is unique due to its dual trifluoromethyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include increased lipophilicity, metabolic stability, and the ability to participate in unique interactions with biological targets .

Properties

Molecular Formula

C6H6F6O2

Molecular Weight

224.10 g/mol

IUPAC Name

3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C6H6F6O2/c7-5(8,9)1-2-14-4(13)3-6(10,11)12/h1-3H2

InChI Key

BGGNUZQHARCMGK-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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